molecular formula C16H23N5O2 B6754816 N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide

N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide

Cat. No.: B6754816
M. Wt: 317.39 g/mol
InChI Key: RIXQWENCHLBPDZ-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a piperidine ring, and an oxazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-13-15(23-12-17-13)16(22)19(2)14-4-8-20(9-5-14)10-11-21-7-3-6-18-21/h3,6-7,12,14H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQWENCHLBPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N(C)C2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and aldehydes.

    Construction of the oxazole ring: This step often involves the cyclization of α-haloketones with amides or nitriles.

    Coupling reactions: The final step involves coupling the pyrazole, piperidine, and oxazole intermediates under specific conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or oxazole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on different biological pathways and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
  • N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-imidazole-5-carboxamide

Uniqueness

N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to its thiazole and imidazole analogs. The oxazole ring can influence the compound’s electronic distribution, reactivity, and ability to interact with biological targets, making it a valuable molecule for research and development.

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